molecular formula C7H4Cl3F B1294400 3-Fluorobenzotrichloride CAS No. 401-77-4

3-Fluorobenzotrichloride

Cat. No. B1294400
Key on ui cas rn: 401-77-4
M. Wt: 213.5 g/mol
InChI Key: JRTYPYSADXRJBQ-UHFFFAOYSA-N
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Patent
US05840975

Procedure details

300 g of 3-fluorobenzotrichloride and 1.5 g of iron chloride are placed in an apparatus comprising a 1 l four necked flask equipped with stirrer, thermometer, reflux condenser and dropping funnel. The mixture was heated to 80° C. A total of 53 ml of formic acid were then added over 5 hours in such a manner that the temperature could readily be maintained.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
four
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three
Name
iron chloride
Quantity
1.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([C:8]([Cl:11])(Cl)Cl)[CH:5]=[CH:6][CH:7]=1.C(O)=[O:13]>[Fe](Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[C:8]([Cl:11])=[O:13]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
FC=1C=C(C=CC1)C(Cl)(Cl)Cl
Step Two
Name
four
Quantity
1 L
Type
reactant
Smiles
Step Three
Name
Quantity
53 mL
Type
reactant
Smiles
C(=O)O
Step Four
Name
iron chloride
Quantity
1.5 g
Type
catalyst
Smiles
[Fe](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
could readily be maintained

Outcomes

Product
Name
Type
Smiles
FC=1C=C(C(=O)Cl)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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